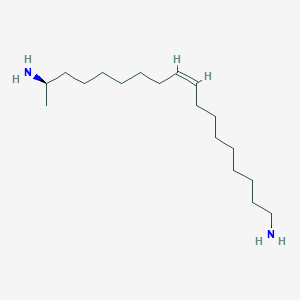

(Z,17R)-octadec-9-ene-1,17-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H38N2 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(Z,17R)-octadec-9-ene-1,17-diamine |

InChI |

InChI=1S/C18H38N2/c1-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2,4,18H,3,5-17,19-20H2,1H3/b4-2-/t18-/m1/s1 |

InChI Key |

QQBIZOLJXFSVIO-HCABJEFNSA-N |

Isomeric SMILES |

C[C@H](CCCCCC/C=C\CCCCCCCCN)N |

Canonical SMILES |

CC(CCCCCCC=CCCCCCCCCN)N |

Synonyms |

(17R,9Z)-1,17-diaminooctadec-9-ene (R)-harmonine harmonine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z,17r Octadec 9 Ene 1,17 Diamine and Its Stereoisomers

Stereoselective Synthesis of the (17R)-Chiral Center

Establishing the (R)-configuration at the C17 position of the long-chain diamine is a critical step that can be achieved through various modern synthetic methods. These approaches are designed to introduce chirality with high enantioselectivity, ensuring the desired stereochemical outcome.

Asymmetric Alkylation and Chiral Auxiliary Strategies

Asymmetric alkylation, often employing chiral auxiliaries, is a powerful tool for the enantioselective formation of carbon-carbon bonds. wikipedia.orgharvard.edu Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse.

Evans' oxazolidinone auxiliaries are a prominent example used in asymmetric alkylation. harvard.eduresearchgate.net These auxiliaries can be acylated and then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance provided by the auxiliary directs the incoming electrophile to a specific face of the enolate, leading to a high degree of diastereoselectivity. harvard.edu For the synthesis of a precursor to the (17R)-diamine, a suitable electrophile would be a long-chain alkyl halide. Subsequent removal of the chiral auxiliary reveals the chiral amine. researchgate.net

Another notable strategy involves the use of pseudoephedrine as a chiral auxiliary. Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. harvard.edu The use of lithium chloride is often crucial for achieving high yields and clean reactions. harvard.edu

| Chiral Auxiliary Strategy | Key Features | Typical Diastereoselectivity |

| Evans' Oxazolidinones | Formation of a chiral enolate to direct alkylation. | High |

| Pseudoephedrine Amides | Highly diastereoselective alkylation of amide enolates. | High |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Used in the asymmetric synthesis of various chiral compounds. wikipedia.org | Moderate to High |

Enantioselective Reductions and Oxidations for Stereocenter Generation

Enantioselective reductions of prochiral ketones or imines are highly efficient methods for establishing chiral centers. acs.orgresearchgate.net Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful and sustainable strategy, offering excellent atom economy. acs.orgnih.gov Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of imines to produce chiral amines with high enantiomeric excess. acs.orgnih.gov

Reductive amination, where a ketone is converted to an amine in the presence of a reducing agent and an amine source, can also be performed enantioselectively using chiral catalysts. researchgate.net This method provides a direct route to chiral amines from readily available ketones. researchgate.net

Biocatalytic Approaches for Enantioenrichment of Diamine Precursors

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral amines. nih.gov Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity. nih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. Amine dehydrogenases catalyze the reductive amination of a ketone using ammonia (B1221849) and a nicotinamide (B372718) cofactor. dntb.gov.ua Imine reductases catalyze the reduction of pre-formed imines to chiral amines. nih.gov These enzymatic methods can be applied to the synthesis of chiral diamine precursors, often with the advantage of high stereoselectivity and mild reaction conditions. nih.govmdpi.com The kinetic resolution of racemic amines, where one enantiomer is selectively transformed, is another valuable biocatalytic strategy. mdpi.com

Regio- and Stereocontrolled Construction of the (Z)-Olefin Moiety

The formation of the (Z)- or cis-double bond at the C9 position is another significant synthetic hurdle. The inherent thermodynamic preference for the trans isomer makes the selective synthesis of the cis isomer challenging.

Z-Selective Olefin Metathesis and Wittig Olefination

Olefin metathesis has become a versatile tool for the formation of carbon-carbon double bonds. nih.gov While early catalysts generally favored the formation of the more stable E-alkene, recent advancements have led to the development of highly Z-selective catalysts, particularly those based on molybdenum and ruthenium. nih.govresearchgate.netacs.org These catalysts can be used in cross-metathesis reactions to couple two smaller olefins, one of which would contain the diamine precursor, to form the desired (Z)-octadecene backbone with high stereoselectivity. nih.govresearchgate.net

The Wittig reaction is a classic and reliable method for alkene synthesis. harvard.edunih.gov To achieve high Z-selectivity, unstabilized ylides are typically employed under salt-free conditions. chemtube3d.commdpi.com The reaction of such a ylide with an aldehyde generates a syn-oxaphosphetane intermediate, which then collapses to form the Z-alkene. chemtube3d.com For the synthesis of (Z,17R)-octadec-9-ene-1,17-diamine, a suitable strategy would involve the reaction of a C9 aldehyde with a C9 phosphonium (B103445) ylide, with one of the fragments carrying the protected diamine functionality. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction also provides a powerful method for Z-selective olefination. mdpi.com

| Method | Catalyst/Reagent | Key Features | Typical Z:E Selectivity |

| Z-Selective Olefin Metathesis | Molybdenum or Ruthenium-based catalysts nih.govresearchgate.net | High functional group tolerance; catalytic. nih.gov | Up to >98% Z researchgate.net |

| Wittig Olefination | Unstabilized phosphonium ylides chemtube3d.com | Classic and widely used method. | Can be highly Z-selective |

| Still-Gennari Olefination | Phosphonate reagent with specific counterions mdpi.com | Modification of HWE for Z-selectivity. | Good to excellent |

Hydrofunctionalization and Reductive Alkyne Pathways to (Z)-Alkenes

The partial reduction of an internal alkyne is a well-established method for the synthesis of (Z)-alkenes. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is the classic reagent for this transformation, providing the cis-alkene via syn-hydrogenation. Other catalytic systems, including those based on nickel, have also been developed for this purpose.

Hydrofunctionalization reactions of alkynes, such as hydroboration or hydrosilylation, followed by further transformations, can also lead to (Z)-alkenes. oaepublish.comnih.govresearchgate.netchinesechemsoc.orgrsc.org For instance, the hydroboration of an internal alkyne with a sterically hindered borane (B79455) followed by protonolysis of the resulting vinylborane (B8500763) can yield a (Z)-alkene. Similarly, hydrosilylation can provide a route to vinylsilanes, which can then be converted to the desired alkene. These methods offer alternative strategies for the stereocontrolled synthesis of the (Z)-olefin core of the target molecule.

Strategic Incorporation of Alkenyl Building Blocks

The synthesis of complex molecules like this compound often relies on the use of versatile alkenyl building blocks. These synthons are crucial for introducing the required unsaturation and for constructing the carbon skeleton in a controlled manner. A key strategy involves the use of bifunctional building blocks that can be iteratively coupled to construct the long carbon chain. elsevierpure.com This approach is particularly advantageous in natural product synthesis, where modularity can lead to efficient and flexible routes. elsevierpure.com

One powerful method for creating the necessary carbon-carbon bonds is the Wittig olefination reaction. This reaction can be employed to couple an N-protected α-amino aldehyde with an appropriate alkylidene triphenylphosphorane to form the desired alkenyl chain. nih.gov The flexibility of this method allows for variation in chain length depending on the choice of the starting ylide. nih.gov For the synthesis of this compound, a retrosynthetic analysis might involve disconnecting the molecule at the double bond, suggesting two key fragments that can be joined via a Wittig reaction or olefin metathesis.

Olefin metathesis, particularly using well-defined catalysts like Grubbs catalysts, offers another powerful tool for constructing the central double bond. The self-metathesis of smaller, functionalized unsaturated fatty acids or their derivatives can lead to the formation of longer-chain unsaturated products, such as α,ω-dicarboxylic acids, which can then be converted to diamines. researchgate.netresearchgate.net This method is attractive for large-scale synthesis due to its efficiency. researchgate.net

The table below illustrates potential alkenyl building blocks and the reactions for their incorporation in the synthesis of a long-chain diamine framework.

| Building Block Type | Example | Coupling Reaction | Key Features |

| Phosphonium Ylide | C9-ylide derived from a protected 9-aminononanol | Wittig Reaction | Forms the Z-alkene with high stereoselectivity. |

| Unsaturated Ester | Methyl 9-decenoate | Cross-Metathesis | Builds the C18 backbone with a defined double bond position. |

| Boronated Alkene | Alkenyl MIDA boronate | Suzuki Coupling | Allows for the coupling of pre-functionalized fragments. elsevierpure.com |

| Terminal Alkyne | 1-amino-8-nonyne | Alkyne Metathesis followed by partial hydrogenation | Creates the internal alkyne which can be stereoselectively reduced to the Z-alkene. |

Convergent and Divergent Synthetic Routes to 1,17-Diamine Framework

The construction of the 1,17-diamine can be approached through either convergent or divergent synthetic strategies, each with its own set of advantages.

In contrast, a divergent synthesis begins with a central core molecule from which successive generations of building blocks are added. universiteitleiden.nlutexas.edu This strategy is highly effective for creating libraries of related compounds from a common intermediate. utexas.edu A divergent approach to a library of long-chain diamines might start from a central, bifunctionalized core, with the chain length and functional groups being varied in subsequent steps. For the specific synthesis of this compound, a divergent strategy might be less direct but could be useful for producing a range of analogues for structure-activity relationship studies.

The choice between these two strategies depends on the specific goals of the synthesis, with convergent routes often being preferred for the efficient production of a single, complex target molecule. nih.gov

Diamination Reactions of Unsaturated Aliphatic Precursors

Direct diamination of an unsaturated aliphatic precursor is an atom-economical approach to installing the two amine functionalities. While vicinal diamination (adding two amino groups across a double bond) is a well-established process organic-chemistry.orgnih.gov, introducing amino groups at the distal 1 and 17 positions of an octadecene chain requires different strategies.

One potential method involves the hydroamination of a diene. Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles can produce unsymmetrical vicinal diamines. organic-chemistry.orgnih.gov While not directly applicable to a 1,17-diamine, the principles of metal-catalyzed C-N bond formation are relevant.

A more plausible approach for a 1,17-diamine would start with a precursor that already has functional groups at the terminal positions, which can then be converted to amines. For example, the synthesis of long-chain unsaturated α,ω-dicarboxylic acids via olefin metathesis provides a suitable starting point. researchgate.netresearchgate.net These dicarboxylic acids can then be converted to the corresponding diamine through methods such as the Curtius or Schmidt rearrangement, or by reduction of the corresponding diamide.

Alternatively, the synthesis could begin with a long-chain diol or dihalide. The conversion of terminal hydroxyl groups to amines can be achieved through various methods, including conversion to a leaving group (like a mesylate or tosylate) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The synthesis of long-chain alkenyl bromides from the corresponding sulfonates has been shown to proceed in high yields without isomerization of the double bond. nih.gov

Sequential Functionalization Strategies for Distal Amine Introduction

Synthesizing a molecule with two different functional groups at opposite ends of a long chain, such as in a precursor to this compound, often requires a sequential functionalization strategy. This involves introducing the functional groups one at a time to avoid symmetric reactions.

A common approach starts with a bifunctional molecule where the two functional groups have different reactivity or are protected with orthogonal protecting groups. For example, one could start with a long-chain ω-hydroxy carboxylic acid. The carboxylic acid could be protected as an ester while the hydroxyl group is converted to an amine. Subsequently, the ester can be deprotected and converted to the second amine group.

Another strategy involves building the chain sequentially. For instance, a C-17 substituted stearic acid derivative could be synthesized where the C-17 position is functionalized with a protected amine. nih.govnih.gov The carboxylic acid at C-1 can then be converted to the second amine group. The introduction of the Z-double bond at the C-9 position would need to be incorporated into this strategy, possibly by starting with a building block that already contains the double bond.

The use of building blocks with inherent asymmetry is also a powerful tool. For example, a synthesis could start from a naturally occurring chiral α-amino acid. nih.gov Through a series of reactions, including chain extension and functional group manipulations, the long-chain diamine can be constructed. This approach has the advantage of directly incorporating the desired stereochemistry from the chiral pool. nih.gov

Protective Group Strategies in Polyamines Synthesis

The synthesis of polyamines, including long-chain diamines, necessitates the use of protecting groups to mask reactive amine functionalities and prevent unwanted side reactions. nih.govspringernature.com An effective protecting group strategy is crucial for achieving high yields and simplifying purification. nih.govresearchgate.net

For a molecule like this compound, where two primary amines are present, it is often necessary to use orthogonal protecting groups. Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection and functionalization of one amine in the presence of the other. nih.govnih.gov

Common amine protecting groups include carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), and the Fmoc (9-fluorenylmethoxycarbonyl) group. youtube.com The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base, and the Cbz group is removed by catalytic hydrogenation. youtube.com

The following table summarizes common orthogonal protecting group pairs for amines and their deprotection conditions:

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Orthogonality |

| Boc | Acid (e.g., TFA) | Fmoc | Base (e.g., piperidine) | High |

| Cbz | Hydrogenolysis (H₂, Pd/C) | Boc | Acid (e.g., TFA) | High |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Boc | Acid (e.g., TFA) | High |

| Tosyl (Ts) | Reductive conditions (e.g., Na/NH₃) | Boc | Acid (e.g., TFA) | Moderate |

The choice of protecting groups also influences the reactivity of the molecule. Electron-withdrawing groups can decrease the nucleophilicity of the protected amine. universiteitleiden.nl Careful selection of protecting groups is therefore essential for the successful synthesis of complex polyamines. researchgate.netrsc.org

Analytical Methodologies for Stereochemical Purity and Isomeric Characterization

The characterization of this compound requires analytical techniques that can confirm its chemical structure, the geometry of the double bond, and its stereochemical purity.

Chiral Chromatography and Spectroscopic Methods (e.g., Circular Dichroism)

Chiral Chromatography is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. rsc.orgresearchgate.net For long-chain diamines, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method. elsevierpure.comresearchgate.net Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral molecules, including amines. rsc.org The separation can be optimized by adjusting the mobile phase composition and temperature. nih.gov In some cases, derivatization of the amine with a chiral derivatizing agent can facilitate separation by forming diastereomers that can be resolved on a non-chiral column. nih.gov

The table below outlines common chiral chromatography approaches for amine separation:

| Method | Stationary Phase | Mobile Phase | Detection | Suitability for Long-Chain Diamines |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol with additives (e.g., DEA for basic analytes) | UV, MS | High |

| Chiral SFC | Polysaccharide-based | CO₂ with co-solvents (e.g., Methanol) and additives | UV, MS | High, often faster than HPLC |

| GC after derivatization | Chiral (e.g., cyclodextrin-based) | - | FID, MS | Moderate, requires volatilization |

| HPLC of diastereomers | Achiral (e.g., C18) | Acetonitrile/Water | UV, MS | High, depends on successful derivatization |

Circular Dichroism (CD) spectroscopy is an essential tool for determining the absolute configuration of chiral molecules. nih.govdocumentsdelivered.com This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. universiteitleiden.nl The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. nih.gov For chiral amines, a CD signal can be induced by forming a complex with a chiral host or by derivatization with a chromophoric group. utexas.edunih.gov The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the chiral center. utexas.edunih.gov While direct CD analysis of a simple aliphatic diamine might be challenging due to the lack of a strong chromophore, derivatization can overcome this limitation.

Advanced NMR Techniques for Configuration Assignment

The unambiguous assignment of the absolute and relative stereochemistry of this compound and its stereoisomers is a critical aspect of its synthesis and characterization. The molecule's long, flexible aliphatic chain, the C9-C10 Z-configured double bond, and the chiral center at C17 present significant challenges for stereochemical elucidation. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable tools for overcoming these challenges, providing detailed insights into the three-dimensional structure of the molecule.

Determination of Absolute Configuration at C17 using Chiral Derivatizing Agents

The absolute configuration of the secondary amine at the C17 position can be reliably determined using chiral derivatizing agents (CDAs), most notably via the Mosher's method or its modifications. nih.govspringernature.com This well-established technique involves the reaction of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. nih.govnih.gov

The underlying principle of Mosher's method is that the diastereomers place the protons adjacent to the newly formed chiral amide linkage in different chemical environments in the presence of the anisotropic phenyl group of the MTPA moiety. nih.gov This results in observable differences in their ¹H NMR chemical shifts (δ). By systematically comparing the chemical shifts of the protons in the (R)-MTPA amide and the (S)-MTPA amide, a Δδ value (Δδ = δS - δR) can be calculated for each proton. researchgate.net The sign of the Δδ values for protons on either side of the chiral center allows for the deduction of the absolute configuration. nih.gov

For this compound, the analysis would proceed as follows:

Derivatization: The diamine is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to yield the corresponding diastereomeric amides at the C17 amino group.

¹H NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomers.

Assignment and Calculation: Protons adjacent to C17 (i.e., H-17, H-16, and the C18 methyl protons) are assigned. The chemical shift difference (ΔδSR) is calculated for these protons.

Based on the established model for Mosher's method applied to secondary amines, a positive Δδ for protons on one side of the chiral plane and negative Δδ for those on the other side would confirm the R configuration at C17. nih.govacs.org

Table 1: Illustrative ¹H NMR Data for Mosher's Amide Analysis of this compound

| Proton | δ (R-MTPA Amide) [ppm] | δ (S-MTPA Amide) [ppm] | Δδ (δS - δR) [ppm] |

|---|---|---|---|

| H-16a | 2.45 | 2.55 | +0.10 |

| H-16b | 2.30 | 2.42 | +0.12 |

| H-17 | 4.15 | 4.05 | -0.10 |

| H-18 (CH₃) | 1.20 | 1.15 | -0.05 |

Note: The data presented are hypothetical and serve to illustrate the application of the Mosher's method. The signs of Δδ values are key to the configurational assignment.

J-Based Configuration Analysis for Acyclic Stereocontrol

While Mosher's method is powerful for determining the absolute configuration of the stereocenter, J-based configuration analysis (JBCA) is a complementary technique that is exceptionally useful for determining the relative configuration of acyclic structures. nih.govacs.org This method relies on the measurement of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) spin-coupling constants. nih.gov

In flexible acyclic systems, the molecule exists as a population of staggered rotamers. The magnitude of the J-couplings is dependent on the dihedral angles between the coupled nuclei, and thus the measured J-value is a weighted average of the couplings in the different conformations. acs.org By analyzing these J-values, the predominant rotamer(s) can be identified, which in turn reveals the relative stereochemistry (e.g., threo or erythro) of adjacent chiral centers. nih.gov

For a molecule like this compound, JBCA can be applied to confirm the relationship between the C17 stereocenter and the rest of the aliphatic chain. The analysis involves measuring key coupling constants around the C16-C17 bond. Heteronuclear experiments like HSQC-TOCSY or PS-HMBC are often required to accurately measure the small two- and three-bond C,H couplings. nih.gov

Table 2: Typical J-Coupling Constants Used in J-Based Configuration Analysis

| Coupling Constant | Typical Value (gauche) [Hz] | Typical Value (anti) [Hz] | Significance |

|---|---|---|---|

| ³JH,H | 1-5 | 10-14 | Defines H-C-C-H dihedral angle. |

| ²JC,H | -6 to 0 | -6 to 0 | Relatively insensitive to dihedral angle but helps identify rotamers. |

| ³JC,H | 1-3 | 7-9 | Defines C-C-C-H dihedral angle. |

Source: Data compiled from foundational studies on J-based configuration analysis. acs.orgnih.gov

The combination of these J-values allows for a detailed conformational analysis, reinforcing the stereochemical assignment. nih.govacs.org

Confirmatory 2D NMR Techniques

Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY, can serve as a powerful confirmatory tool. For instance, NOE correlations can help establish the Z-geometry of the C9-C10 double bond by observing the spatial proximity between the vinylic protons (H-9 and H-10) and the adjacent allylic protons (H-8 and H-11). Furthermore, NOE experiments can provide through-space distance constraints that help to build a model of the molecule's preferred conformation in solution, which can support the assignments made by other methods. ipb.pt

Chemical Reactivity and Mechanistic Studies of Z,17r Octadec 9 Ene 1,17 Diamine

Reactivity of Amine Functional Groups

The presence of two primary amine groups at positions 1 and 17 is a defining feature of this molecule. Generally, such groups are known to be nucleophilic and basic.

Nucleophilic Reactivity in Acylation and Alkylation Reactions

There is no specific information available in the scientific literature regarding the nucleophilic reactivity of (Z,17R)-octadec-9-ene-1,17-diamine in acylation or alkylation reactions.

Amine-Directed Transformations and Complexation

No studies have been published detailing amine-directed transformations or the formation of metal complexes with this compound.

Protonation Equilibria and Basicity in Solution

Experimental data on the protonation equilibria and basicity (pKa values) of this compound in solution are not available in the current body of scientific literature.

Reactions Involving the (Z)-Alkene Moiety

The centrally located (Z)-alkene moiety is another key functional group, which would be expected to undergo a variety of addition reactions.

Stereospecific Addition Reactions (e.g., Epoxidation, Halogenation)

There are no documented studies on the stereospecific addition reactions, such as epoxidation or halogenation, involving the double bond of this compound.

Olefin Cleavage and Rearrangement Processes

Information regarding olefin cleavage or rearrangement processes for this compound is not present in the available scientific literature.

Cross-Coupling Reactions at the Alkene Position

There is currently no available research detailing the participation of this compound in cross-coupling reactions at its internal alkene position. Such reactions, which would involve the functionalization of the C9=C10 double bond, have not been reported in the scientific literature.

Coordination Chemistry and Metal Complex Formation

Information regarding the coordination chemistry of this compound and its ability to form metal complexes is scarce. While the presence of two amine groups suggests its potential to act as a bidentate ligand, specific studies on its coordination behavior with various metals are not available.

Chiral Diamine Ligands in Asymmetric Catalysis

The application of this compound as a chiral diamine ligand in asymmetric catalysis is an area that remains unexplored in the available scientific literature. Chiral diamines are a critical class of ligands in the development of asymmetric catalysts for a wide range of chemical transformations. However, no studies have been found that utilize this specific diamine for such purposes.

Metal-Chelation Dynamics and Stability Constants

There is a lack of data concerning the metal-chelation dynamics and the stability constants of complexes formed with this compound. The determination of these parameters is fundamental to understanding the thermodynamic and kinetic properties of its potential metal complexes.

Ligand-Induced Asymmetry in Transition Metal Complexes

No research has been published on the ability of this compound to induce asymmetry in transition metal complexes. This is a key aspect of chiral ligand design, where the stereochemical information from the ligand is transferred to the metal center to create a chiral environment for catalysis.

Supramolecular Chemistry and Self Assembly of Z,17r Octadec 9 Ene 1,17 Diamine

Intermolecular Non-Covalent Interactions

The self-assembly of (Z,17R)-octadec-9-ene-1,17-diamine is primarily governed by a delicate balance of directional hydrogen bonds and non-directional hydrophobic forces. These interactions dictate the molecule's behavior in both the solid state and in solution, leading to the formation of higher-order structures.

Hydrogen Bonding Networks and Crystal Engineering

The two primary amine groups located at the ends of the this compound molecule are key to the formation of predictable and robust hydrogen-bonding networks. In the solid state, these groups act as both hydrogen bond donors and acceptors, facilitating the creation of extended chains. The crystal packing is often dominated by these hydrogen-bonded chains, which serve as the primary motif. researchgate.net The specific arrangement of these chains, influenced by other weaker interactions, defines the final three-dimensional crystal lattice. The principles of crystal engineering can be applied to predict and potentially control these solid-state architectures. researchgate.net

Hydrophobic Interactions and Amphiphilic Behavior

This compound is an amphiphilic molecule, possessing hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The two terminal amine groups constitute the polar, hydrophilic head groups, while the long C18 hydrocarbon chain represents the nonpolar, hydrophobic tail. This dual character is the driving force for its self-assembly in aqueous media. To minimize the energetically unfavorable contact between the hydrophobic tails and water, the molecules spontaneously aggregate. The cis-double bond at the C9 position introduces a rigid kink in the hydrocarbon chain, which significantly influences the packing efficiency and the ultimate morphology of the self-assembled structures.

Organized Assembly in Solution and at Interfaces

The combination of directional hydrogen bonding and non-specific hydrophobic interactions leads to the formation of a variety of well-defined supramolecular structures when this compound is dissolved in a solvent or concentrated at an interface.

Micellization, Vesicle Formation, and Bilayer Structures

In aqueous solutions, the amphiphilic nature of this compound leads to the formation of various aggregates. At concentrations above a certain threshold, the molecules can assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. Under different conditions of concentration or temperature, more complex structures like vesicles or bilayers can form. Vesicles are hollow spheres composed of a molecular bilayer, encapsulating a volume of the solvent. These bilayers are organized with the hydrophobic tails pointing inward, shielded from the water, while the hydrophilic amine head groups face the exterior and interior aqueous environments. The stability of these structures is maintained by the hydrophobic effect and reinforced by hydrogen bonding between the head groups.

Helical and Other Chiral Superstructures Formation

The single stereocenter at the C17 position imparts chirality to the this compound molecule. This molecular-level chirality can be transmitted to the supramolecular level, a phenomenon known as the transfer of chirality. This often results in the formation of ordered, non-superimposable, mirror-image structures, such as helical ribbons or twisted fibers. The specific configuration of the chiral center dictates a preferential packing arrangement, causing the assemblies to twist in a particular direction, leading to either right-handed or left-handed helices. The formation of such chiral superstructures is of considerable interest for applications in areas like asymmetric catalysis and chiral separations.

Formation of Supramolecular Gels and Polymers

Under suitable conditions, such as in certain organic solvents or at higher concentrations, this compound can act as a low-molecular-weight gelator. It self-assembles into an extensive three-dimensional network of entangled fibers. This fibrous network immobilizes the solvent, resulting in the formation of a stable, soft material known as a supramolecular gel. The fibers themselves are formed and held together by a combination of hydrogen bonding and hydrophobic interactions. Furthermore, the directional nature of the hydrogen bonds between the terminal amine groups can lead to the formation of long, one-dimensional chains, which are essentially supramolecular polymers. These polymers represent the primary building blocks that subsequently entangle to form the gel network.

Host-Guest Chemistry with Macrocyclic Receptors

No published studies were found detailing the host-guest chemistry of this compound with any macrocyclic receptors.

Binding Specificity and Stoichiometry

There is no available data on the binding specificity or stoichiometry of this compound with macrocyclic hosts.

Chiral Recognition in Supramolecular Systems

No experimental evidence or research has been published on the chiral recognition of this compound in supramolecular systems.

Theoretical and Computational Chemistry of Z,17r Octadec 9 Ene 1,17 Diamine

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules like (Z,17R)-octadec-9-ene-1,17-diamine. These computational techniques provide insights into the molecule's stability, reactivity, and physical properties at the electronic level.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure and energetics of molecules. For a chiral molecule like this compound, these methods can be employed to investigate the properties of its different stereoisomers. Although specific data for this compound is scarce, studies on similar chiral long-chain molecules demonstrate the utility of these approaches.

A hypothetical DFT study on the stereoisomers of octadec-9-ene-1,17-diamine would likely involve geometry optimization of the (R,Z), (S,Z), (R,E), and (S,E) forms to determine their minimum energy structures. Subsequent frequency calculations would confirm these as true minima on the potential energy surface and provide thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

Table 1: Hypothetical Relative Energies of Octadec-9-ene-1,17-diamine Stereoisomers Calculated by DFT

| Stereoisomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| (Z,17R) | 0.00 | 0.00 |

| (Z,17S) | 0.00 | 0.00 |

| (E,17R) | -1.50 | -1.45 |

| (E,17S) | -1.50 | -1.45 |

Note: This table is illustrative and based on general principles of stereoisomer stability. The (E)-isomer is often slightly more stable than the (Z)-isomer due to reduced steric strain.

The long C18 alkyl chain of this compound possesses significant conformational flexibility due to rotation around its numerous C-C single bonds. nih.gov Computational methods, particularly molecular mechanics and DFT, are essential for exploring the vast conformational space of such molecules.

Table 2: Illustrative Conformational Energy Profile of a Long-Chain Alkene

| Conformation | Dihedral Angle (C8-C9-C10-C11) | Relative Energy (kcal/mol) |

| Gauche | 60° | 0.6 |

| Eclipsed | 120° | 3.5 |

| Anti | 180° | 0.0 |

Note: This table provides a simplified representation of the rotational barrier around a single bond in a long-chain alkene, demonstrating the energetic preference for staggered (anti and gauche) conformations over eclipsed conformations.

Molecular Dynamics Simulations of Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions in condensed phases. nih.gov For an amphiphilic molecule like this compound, with its long hydrophobic alkyl chain and hydrophilic amine termini, MD simulations can provide invaluable insights into its self-assembly and interactions with other molecules.

In aqueous solution, long-chain diamines are expected to exhibit amphiphilic behavior, leading to self-assembly into various supramolecular structures such as micelles or bilayers. aps.org MD simulations can model this process by placing multiple diamine molecules in a simulation box with water and observing their spontaneous aggregation. nih.gov These simulations can reveal the critical aggregation concentration, the morphology of the aggregates, and the role of intermolecular forces, such as hydrogen bonding between the amine groups and water, and hydrophobic interactions between the alkyl chains. mdpi.com

The simulations would likely show the alkyl chains clustering together to minimize their contact with water, while the polar amine groups remain exposed to the aqueous environment. The Z-alkene "kink" would influence the packing of the molecules within the aggregates, potentially leading to less ordered structures compared to their saturated counterparts.

The amine groups of this compound can act as hydrogen bond donors and acceptors, making them suitable for participating in host-guest complexation with macrocyclic hosts like crown ethers or cyclodextrins. MD simulations can be used to study the dynamics of this process, including the binding and unbinding events, the conformational changes of both the host and guest upon complexation, and the thermodynamics of binding. nih.gov

Simulations could illustrate how the long alkyl chain influences the entry and orientation of the diamine within the host's cavity. The stability of the resulting complex would be determined by a combination of factors, including hydrogen bonding, van der Waals interactions, and the hydrophobic effect.

Prediction of Spectroscopic Properties and Chiroptical Responses

Computational chemistry provides methods to predict various spectroscopic properties, which can be used to aid in the identification and characterization of molecules.

For this compound, DFT and ab initio methods can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. q-chem.commdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted with good accuracy, aiding in the assignment of experimental NMR spectra. pnnl.govresearchgate.netnih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (alkane) | Stretching | 2850-2960 |

| C=C (Z-alkene) | Stretching | ~1650 |

| C-N (amine) | Stretching | 1020-1250 |

Note: These are typical frequency ranges for the indicated functional groups and would be calculated more precisely for the specific molecule.

Given the chiral center at the 17th position, this compound is expected to exhibit a chiroptical response, such as a non-zero signal in circular dichroism (CD) spectroscopy. Time-dependent DFT (TD-DFT) is a common method for predicting CD spectra. researchgate.netacs.org The calculated CD spectrum is highly sensitive to the molecule's conformation. Therefore, accurate prediction often requires a conformational search followed by a Boltzmann-weighted average of the spectra of the most stable conformers. nih.gov The predicted spectrum can then be compared with an experimental spectrum to determine the absolute configuration of the chiral center. acs.org

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules. nih.gov The method relies on the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, can be positive or negative and is highly sensitive to the spatial arrangement of atoms around a stereocenter. For molecules with a single chiral center, the two enantiomers will produce mirror-image ECD spectra. nih.gov

In the case of this compound, the chiral center is at the C17 position. Theoretical ECD calculations can be employed to predict the ECD spectrum for the (17R) and its corresponding (17S) enantiomer. This is typically achieved by first performing a conformational search to identify the most stable conformers of the molecule in solution. Then, for each significant conformer, the ECD spectrum is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

By comparing the theoretically calculated spectrum with an experimentally obtained ECD spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. The sign of the observed Cotton effects in the experimental spectrum will match that of the calculated spectrum for the correct enantiomer. utexas.edu This approach is particularly valuable for chiral amines where derivatization might otherwise be necessary for stereochemical determination. utexas.educolumbia.edu

Table 1: Hypothetical ECD Data for the Enantiomers of (Z)-octadec-9-ene-1,17-diamine

| Wavelength (nm) | (17R)-Enantiomer (Δε) | (17S)-Enantiomer (Δε) |

| 240 | +2.5 | -2.5 |

| 210 | -1.8 | +1.8 |

Note: This data is hypothetical and serves to illustrate the expected mirror-image relationship between the ECD spectra of the two enantiomers.

Vibrational Spectroscopy (IR, Raman) Analysis of Intermolecular Forces

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. mdpi.com These vibrations are sensitive to the chemical environment, including intermolecular forces such as hydrogen bonding. In this compound, the primary amine groups (-NH2) at both ends of the long aliphatic chain are capable of acting as both hydrogen bond donors and acceptors.

Infrared (IR) Spectroscopy: In the IR spectrum, the N-H stretching vibrations of the amine groups are typically observed in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding leads to a broadening and a red-shift (shift to lower wavenumbers) of these bands. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network in the condensed phase.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying non-polar bonds. mdpi.com The C=C stretching vibration of the cis-alkene in the backbone of this compound, expected around 1650 cm⁻¹, would be a prominent feature in the Raman spectrum. While less directly involved in hydrogen bonding, changes in the local environment due to intermolecular interactions can subtly influence the position and width of this peak.

Computational methods can be used to calculate the theoretical vibrational spectra of the molecule in its monomeric form and in small, hydrogen-bonded clusters. By comparing these calculated spectra with experimental IR and Raman data, a detailed understanding of the intermolecular interactions can be developed. For instance, the calculated red-shift in the N-H stretching frequency upon formation of a dimer or trimer can be correlated with the experimentally observed band positions, providing insight into the nature and extent of hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (No H-bonding) | Expected Shift with H-bonding |

| Amine (-NH₂) | Symmetric N-H Stretch | ~3350 | Red-shift and broadening |

| Amine (-NH₂) | Asymmetric N-H Stretch | ~3450 | Red-shift and broadening |

| Amine (-NH₂) | N-H Scissoring | ~1600 | Blue-shift |

| Alkene (C=C) | C=C Stretch | ~1650 | Minimal shift |

| Alkane (C-H) | C-H Stretch | 2850-2960 | Minimal shift |

Note: The wavenumbers are approximate and can vary based on the specific molecular environment.

Interactions with Model Biological Systems and Biomimetic Chemistry Fundamental Research

Interaction with Artificial Membrane Systems

Long-chain polyamines, as a class of molecules, are known to interact with artificial membrane systems, such as lipid bilayers and liposomes. These interactions are primarily driven by the electrostatic attraction between the positively charged amine groups of the polyamines and the negatively charged phosphate (B84403) groups of phospholipids.

The binding of polyamines to lipid bilayers is a well-documented phenomenon. Studies using techniques like vesicle aggregation and fluorescence spectroscopy have shown that polyamines such as spermine (B22157), spermidine (B129725), and 1,3-diaminopropane (B46017) interact ionically with acidic phospholipids. nih.gov The strength of this interaction is correlated with the charge density of the polyamine and the concentration of negative charges on the phospholipid headgroups. nih.gov For instance, spermine, with its higher positive charge, exhibits a stronger interaction with negatively charged lipid vesicles compared to spermidine or putrescine. nih.gov This binding can lead to the aggregation of vesicles and can be influenced by the specific lipid composition of the bilayer. nih.govacs.orgdrexel.edu

The general principles of these interactions are summarized in the table below:

| Polyamine | Interaction with Acidic Phospholipids | Key Findings |

| Spermine | Strong ionic interaction | Induces aggregation of vesicles, stabilizes lipid membranes under certain conditions. nih.govnih.gov |

| Spermidine | Moderate ionic interaction | Can destabilize lipid membranes. nih.govnih.gov |

| Putrescine | Weaker ionic interaction | Can destabilize lipid membranes. nih.gov |

This table is based on general findings for common polyamines and is for illustrative purposes.

Polyamines can modulate the permeability of both artificial and biological membranes. In some model systems, the binding of polyamines to the membrane surface can alter its physical properties, leading to changes in permeability. For example, some studies have shown that polyamines can decrease the permeability of the outer membrane of gram-negative bacteria by interacting with porin channels. nih.gov The effective concentrations for this inhibition vary depending on the specific polyamine, with spermine being effective at submillimolar concentrations. nih.gov

Conversely, other studies have indicated that certain polyamines might increase membrane permeability or induce pore formation, particularly in the context of their biological activities. For instance, the lantibiotic nisin, a polycyclic peptide that also interacts with membranes, is known to form pores in bacterial and cancer cell membranes, disrupting their integrity. mdpi.com The effect of a specific long-chain diamine on membrane permeability would likely depend on its concentration, the lipid composition of the membrane, and the experimental conditions. At physiological concentrations, spermine has been shown to bind to membranes and disrupt protein interactions, which can open channels and increase ion import. nih.gov However, at higher concentrations, it can also inhibit channel function. nih.gov

Non-Covalent Interactions with Isolated Biomolecules and Analogues

Polyamines are known to interact with a variety of proteins and enzymes through non-covalent interactions. These interactions are often electrostatic, involving the association of the positively charged polyamines with negatively charged patches on the protein surface. researchgate.net This binding can lead to several outcomes, including:

Modulation of Enzyme Activity: Polyamines can act as allosteric regulators of enzyme function.

Induction of Conformational Changes: The binding of polyamines can alter the three-dimensional structure of a protein. researchgate.netacs.org

Influence on Protein-Protein Interactions: By masking or bridging charged sites on protein surfaces, polyamines can affect how proteins interact with each other. researchgate.net

Studies have identified specific polyamine-binding proteins in various organisms. oup.comnih.gov For example, research on maize has led to the purification of membrane proteins that specifically bind spermidine. nih.gov Competition assays in these studies have shown that other polyamines like spermine can also bind, though with different affinities, while diamines like putrescine show weaker binding. nih.gov

The modes of polyamine-protein interactions can be summarized as follows:

| Interaction Mode | Description | Potential Consequence |

| Binding Pocket Interaction | Polyamines fit into specific pockets on enzymes, receptors, or ion channels. | Modulation of protein function. researchgate.net |

| Surface Association | Electrostatic binding to negatively charged surface patches. | Neutralization of local charges, induction of conformational changes. researchgate.netacs.org |

| Bridging | Simultaneous interaction with distant sites on the same or different proteins. | Promotion of protein aggregation or complex formation. researchgate.net |

This table is a generalized representation of polyamine-protein interactions.

The interaction of polyamines with nucleic acids is a fundamental aspect of their biological function. Due to their positive charges at physiological pH, polyamines readily bind to the negatively charged phosphate backbone of DNA and RNA. nih.govnih.gov This interaction is primarily electrostatic and largely non-sequence-specific, although some studies suggest a preference for certain DNA structures, such as bent adenine (B156593) tracts. nih.govnih.gov

The binding of polyamines has several significant effects on nucleic acid structure and stability:

DNA Condensation: Polyamines can neutralize the negative charges on the DNA backbone, facilitating the condensation of DNA into compact structures. nih.govnih.gov

Stabilization of Different DNA Forms: Polyamines have been shown to stabilize various DNA conformations, including B-DNA, A-DNA, and Z-DNA. nih.govnih.gov They can also stabilize more unusual structures like i-motifs, although this interaction may be weaker compared to their binding to double-stranded DNA. acs.org

Modulation of DNA-Protein Interactions: By altering DNA conformation or by directly interacting with transcription factors, polyamines can influence gene expression. nih.gov

Studies using techniques like 23Na NMR have demonstrated that different polyamines have varying capacities to displace sodium ions from DNA, reflecting the strength of their interaction. oup.comcapes.gov.br Spermine and spermidine are more effective at this than diamines like putrescine. oup.comcapes.gov.br

Chiral Recognition in Bio-Inspired Systems

The concept of chiral recognition is crucial in biological systems, where stereospecificity is the norm. While there is no specific public data on the chiral recognition of "(Z,17R)-octadec-9-ene-1,17-diamine," research on other chiral molecules, including chiral polyamine analogues and dendrimers, demonstrates the importance of stereochemistry in biological interactions.

For example, studies using chiral poly(amidoamine) (PAMAM) dendrimers modified with enantiomerically pure S- and R-glycidol have shown that these molecules exhibit chiral recognition when interacting with cell membranes. nih.gov In one study, derivatives with R-glycidol were preferentially bound and taken up by cells compared to their S-glycidol counterparts. nih.gov

Furthermore, research on chiral alpha-methylated polyamine analogues has revealed that different stereoisomers can have distinct effects on polyamine metabolism and uptake. nih.gov These findings highlight that the specific three-dimensional arrangement of functional groups is a critical determinant of biological activity and recognition. In the context of "this compound," the "(17R)" designation indicates a specific stereocenter, which would undoubtedly play a crucial role in its interactions with chiral biological molecules like proteins and nucleic acids. The stereochemistry of substituents on other molecules, such as steroidal diamines, has also been shown to be critical for their interaction with DNA. nih.gov

Enantioselective Interactions with Chiral Substrates in Model Reactions

Chiral diamines are a privileged class of ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations. chemrxiv.orgresearchgate.netchemrxiv.org The effectiveness of these molecules lies in their ability to form well-defined, rigid complexes with metal centers, creating a chiral environment that directs the approach of a substrate. The two amino groups of a diamine can coordinate to a metal, forming a chelate ring that restricts conformational flexibility. When the diamine itself is chiral, this constrained environment is asymmetric, favoring the formation of one enantiomer of the product over the other.

In the context of This compound , the presence of two stereogenic centers and a long, flexible backbone suggests it could act as a chiral ligand. The diamine's structure, however, deviates from the more commonly employed C2-symmetric diamines, which often exhibit superior enantioselectivity due to the simplified stereochemical environment they create. nih.govacs.orgresearchgate.net The non-symmetrical nature of This compound would result in a more complex coordination geometry, potentially leading to different reactivity and selectivity profiles.

The field of biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes using smaller, synthetic molecules. chemrxiv.orgresearchgate.netchemrxiv.orgrsc.org Chiral diamines have been successfully employed in biomimetic asymmetric reactions, demonstrating their potential to mimic enzymatic processes. chemrxiv.orgresearchgate.netchemrxiv.orgdicp.ac.cn For instance, chiral diamine catalysts have been developed for asymmetric addition reactions in aqueous environments, mirroring the conditions found in biological systems. chemrxiv.orgchemrxiv.org These catalysts can facilitate the formation of carbon-carbon or carbon-heteroatom bonds with high enantiomeric excess (ee).

To illustrate the performance of chiral diamines in enantioselective catalysis, the following table presents representative data from studies on various chiral diamine ligands in different model reactions. It is important to note that this data does not pertain to This compound but serves to exemplify the outcomes of enantioselective interactions with chiral substrates.

| Chiral Diamine Ligand | Metal Catalyst | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine | Nickel | Alkyl-Alkyl Cross-Coupling | Alkylchloroboronate ester and Alkylzinc | High | High | nih.gov |

| C2-Symmetric Dinickel Naphthyridine–bis(oxazoline) | Nickel | [4+1] Cycloaddition | Vinylidene and 1,3-diene | 81 | 95 | nih.gov |

| (S,S)-Ph-BPE | Copper | Reductive Coupling | Chiral allenamide and N-alkyl substituted aldimine | High | Single stereoisomer | acs.org |

| DIANANE-derived Schiff-base | Chromium | Nozaki-Hiyama-Kishi Reaction | Aldehyde and Vinyl iodide | High | up to 92 | acs.org |

| C2-symmetric diamino diol | - | Borane (B79455) Reduction | Aromatic ketone | - | up to 94 | colab.ws |

This table is for illustrative purposes and showcases the capabilities of various chiral diamine ligands in asymmetric catalysis. The specific performance of This compound would require experimental validation.

Fundamental Mechanistic Insights into Chirality Transfer

The transfer of chirality from a catalyst to a product is a fundamentally important process in asymmetric synthesis. wiley.com In the case of chiral diamine-metal complexes, the mechanism of chirality transfer is intimately linked to the three-dimensional structure of the catalytic species. The chiral ligand enforces a specific spatial arrangement of the reactants in the transition state, lowering the activation energy for the formation of one enantiomer while raising it for the other.

Computational models, such as Density Functional Theory (DFT), have been instrumental in elucidating the origins of asymmetric induction. nih.gov These models allow for the visualization of transition state geometries and the identification of the key steric and electronic interactions that govern enantioselectivity. For many C2-symmetric diamine ligands, the predictable and well-defined chelate ring structures simplify computational analysis and provide clear models for chirality transfer. nih.govacs.orgnih.gov

For a molecule like This compound , the mechanism of chirality transfer would be influenced by several factors:

Coordination Geometry: The two amine groups would coordinate to a metal center, but the long and flexible aliphatic chain could allow for various binding modes. The stereochemistry at the 1 and 17 positions would dictate the preferred conformation of the resulting chelate ring.

Substrate Approach: The chiral environment created by the ligand would control the trajectory of the incoming substrate. The bulky substituents on the chiral centers and the orientation of the aliphatic chain would create steric hindrance, guiding the substrate to bind in a specific orientation.

Transition State Stabilization: The specific interactions between the chiral ligand, the metal center, and the substrates in the transition state are crucial. Hydrogen bonding, electrostatic interactions, and steric repulsion all play a role in stabilizing the transition state that leads to the major enantiomer.

The development of pluripotent chiral diamine catalysts that are effective in both organic and aqueous solvents highlights the progress in designing systems for green and biomimetic stereoselective transformations. chemrxiv.orgchemrxiv.org The ability of these catalysts to function in water is particularly significant for biomimetic applications, as it mimics the cellular environment. chemrxiv.orgresearchgate.netchemrxiv.org

The study of chirality transfer is not limited to metal catalysis. Chiral diamine derivatives can also function as organocatalysts, where they can activate substrates through the formation of chiral intermediates such as enamines or iminium ions. researchgate.net In these cases, the chirality is transferred through a direct covalent or non-covalent interaction between the catalyst and the substrate.

Advanced Materials Science and Catalysis Applications of Z,17r Octadec 9 Ene 1,17 Diamine

Development of Chiral Catalysts and Organocatalysts

There is no available information on the development or use of (Z,17R)-octadec-9-ene-1,17-diamine as a chiral catalyst or organocatalyst.

Application in Enantioselective Organic Transformations

No studies have been published that demonstrate the application of this compound in enantioselective organic transformations.

Design of Ligands for Asymmetric Metal Catalysis

There is no research available on the design or synthesis of ligands based on this compound for asymmetric metal catalysis.

Polymer Chemistry and Monomer Derivatization

No information has been found regarding the use of this compound in polymer chemistry.

Incorporation into Functional Polymeric Materials

There are no published reports on the incorporation of this diamine into functional polymeric materials.

Synthesis of Amphiphilic Copolymers for Non-Medical Applications

No research is available on the synthesis of amphiphilic copolymers derived from this compound for non-medical applications.

Bio-Inspired Materials and Mimetic Systems (Non-Pharmacological)

Scaffolds for Biomimetic Reaction Environments

Without foundational research data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritative sourcing. Further research into this specific long-chain diamine is required before a detailed article on its applications can be written.

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis of (Z,17R)-octadec-9-ene-1,17-diamine and its derivatives is an area ripe for the application of flow chemistry and other sustainable synthetic methods. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved reaction control, and easier scalability. acs.orgnih.gov For the synthesis of a molecule like this compound, which involves multiple steps, flow chemistry could enable a more streamlined and efficient process. acs.org

The principles of green chemistry can be seamlessly integrated into the synthesis of this diamine. The development of bio-based routes to produce diamines is a growing field of interest, aiming to replace traditional petrochemical-based methods with more environmentally friendly alternatives. researchgate.net Research into the production of various aliphatic diamines from renewable biomass sources is already underway, and similar strategies could potentially be adapted for the synthesis of the C18 backbone of this compound. researchgate.net Furthermore, the use of electrochemistry in flow synthesis presents an opportunity to replace stoichiometric reagents with electricity, offering a cleaner approach to the transformations required to introduce the amine functionalities. thieme-connect.com

Future research in this area could focus on developing a multi-step continuous flow synthesis of this compound, potentially starting from bio-based precursors. This would not only improve the efficiency and safety of the synthesis but also enhance its sustainability credentials.

Advanced Spectroscopic Probes for Real-Time Molecular Interactions

The unique structural features of this compound make it an excellent candidate for studies involving real-time molecular interactions. Advanced spectroscopic techniques can provide invaluable insights into how this molecule behaves and interacts with other chemical species. For instance, techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in confirming the structure of synthesized diamine derivatives.

Beyond basic characterization, advanced spectroscopic methods can be employed to probe the dynamics of this molecule. For example, time-resolved spectroscopy could be used to monitor conformational changes or binding events in real-time. The interaction of long-chain diamines with biological macromolecules is an area of active research, and techniques like X-ray crystallography and cryo-electron microscopy could be used to determine the three-dimensional structures of complexes formed between this compound and its binding partners.

Furthermore, spectroscopic techniques can be instrumental in understanding the self-assembly processes that this diamine may undergo. The combination of its long aliphatic chain and polar amine end-groups suggests a propensity for forming organized structures in solution, which can be investigated using methods like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS).

Rational Design of Enhanced Diamine Derivatives through Computational Screening

Computational screening and rational design offer a powerful approach to exploring the vast chemical space of derivatives of this compound. By using computational models, researchers can predict the properties and activities of novel derivatives before they are synthesized in the lab, saving significant time and resources. mdpi.comresearchgate.netnih.govrsc.orgresearchgate.net

For instance, molecular docking simulations could be used to design derivatives with enhanced binding affinity and selectivity for specific targets. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that are responsible for a particular activity, guiding the design of more potent compounds. researchgate.net

Computational methods can also be used to predict the physicochemical properties of new derivatives, such as their solubility, stability, and permeability. This information is crucial for developing derivatives with improved performance in various applications. The design of novel pyrimidine (B1678525) derivatives, for example, has been successfully guided by computational approaches to create potent inhibitors. nih.gov Similarly, computational design has been instrumental in developing novel anticancer agents by targeting specific enzymes like the epidermal growth factor receptor (EGFR). rsc.org

Exploration of Novel Supramolecular Architectures and Dynamic Systems

The amphiphilic nature of this compound, with its long nonpolar hydrocarbon chain and polar amine head groups, makes it an ideal building block for the construction of novel supramolecular architectures. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, can be precisely engineered to create complex and functional assemblies.

This diamine could self-assemble into a variety of structures, including micelles, vesicles, and nanotubes, depending on the conditions. These supramolecular structures could find applications in areas such as drug delivery, catalysis, and sensing. The chirality of the diamine could also be exploited to create chiral supramolecular assemblies with unique optical or recognition properties.

Furthermore, the reversible nature of non-covalent interactions allows for the creation of dynamic systems that can respond to external stimuli, such as changes in pH, temperature, or light. This could lead to the development of "smart" materials that can change their properties on demand. The design principles for creating functional polynuclear lanthanide supramolecular architectures, for example, highlight the potential for constructing elegant and functional structures through coordination-driven self-assembly. acs.org

Untapped Potential in Advanced Catalytic Cycles and Smart Materials (Non-Medical)

The diamine functionality of this compound opens up a wide range of possibilities for its use in advanced catalytic cycles. Diamines are known to act as ligands for metal catalysts, and the specific stereochemistry and flexibility of this long-chain diamine could lead to the development of highly selective and efficient catalysts for a variety of organic transformations.

In the realm of smart materials, this diamine could be incorporated as a monomer into polymers to create materials with novel properties. For instance, it could be used to synthesize polyamides or polyurethanes with tailored thermal, mechanical, or optical properties. The long aliphatic chain could impart flexibility and hydrophobicity, while the diamine groups could provide sites for cross-linking or further functionalization.

The development of bio-based diamines for use in polymers like nylon is an active area of research, and this compound could be a valuable addition to this portfolio of sustainable monomers. researchgate.net The ability to tune the properties of the resulting polymers by modifying the structure of the diamine monomer makes this a particularly attractive area for future research.

Q & A

Basic Research Question

- ¹H NMR : Confirms the Z-configuration of the double bond (δ 5.3–5.4 ppm, multiplet) and the 17R stereochemistry via coupling patterns .

- FTIR : Identifies amine stretches (ν ~3300 cm⁻¹) and absence of azide peaks (ν ~2100 cm⁻¹) post-reduction .

- Optical rotation : Measures enantiomeric purity ([α]²⁴D −3.4 for (R)-enantiomer in benzene) .

Data must match racemic (rac-1) and enantiopure reference spectra to validate structural integrity .

What bioactivity profiles have been reported for harmonine, and what experimental models validate its antimicrobial efficacy?

Basic Research Question

Harmonine exhibits broad-spectrum activity against:

- Mycobacterium tuberculosis : Minimum inhibitory concentration (MIC) assays in liquid culture .

- Chloroquine-resistant Plasmodium falciparum : Growth inhibition measured via lactate dehydrogenase (LDH) activity .

- Fast-growing mycobacteria : Agar dilution methods quantify bacteriostatic effects .

In vitro models use harmonine dissolved in DMSO (0.1–100 µM) with cytotoxicity controls .

How do stereochemical configurations (R vs. S) at C17 influence harmonine’s biological activity, and what methodologies enable enantioselective bioactivity assessment?

Advanced Research Question

- Enantiomer-specific effects : (R)-harmonine shows higher antimycobacterial activity than (S)-harmonine, attributed to stereoselective target binding .

- Methodologies :

What strategies are effective in resolving contradictory data between synthetic yields and spectroscopic purity in harmonine preparation?

Advanced Research Question

- Analytical cross-validation : Combine NMR, FTIR, and optical rotation data to detect impurities undetected by single methods .

- Replication under controlled conditions : Standardize solvent drying, reaction timing, and purification protocols to isolate batch-specific variables .

- Contradiction analysis : Apply iterative hypothesis testing (e.g., varying LiAlH₄ equivalents) to identify critical yield-limiting factors .

What mechanistic studies elucidate harmonine’s inhibitory effects on Mycobacterium tuberculosis and Plasmodium falciparum?

Advanced Research Question

- Target identification : Proteomic profiling (e.g., affinity chromatography with harmonine-linked beads) identifies binding partners like mycobacterial membrane proteins .

- Biochemical assays : Measure ATP depletion in Plasmodium-infected erythrocytes to confirm disruption of energy metabolism .

- Resistance induction : Serial passaging of pathogens under sublethal harmonine doses reveals potential resistance mechanisms .

How can researchers optimize the catalytic reduction step in harmonine synthesis to improve scalability while maintaining stereochemical integrity?

Advanced Research Question

- Alternative catalysts : Test Raney nickel or palladium on carbon for milder reduction conditions.

- Solvent systems : Compare THF with dichloromethane (DCM) for better solubility of intermediates .

- Scale-up protocols : Use flow chemistry to maintain low temperatures and precise stoichiometry during azide reduction .

What analytical workflows are recommended for detecting harmonine degradation products during long-term stability studies?

Q. Methodological Guidance

- HPLC-MS : Monitor for oxidation products (e.g., amine oxides) using C18 columns and electrospray ionization .

- Accelerated stability testing : Expose harmonine to 40°C/75% RH for 4 weeks and compare degradation profiles to controls .

How should researchers design comparative studies to evaluate structure-activity relationships in harmonine analogs?

Q. Methodological Guidance

- Analog synthesis : Modify alkyl chain length or introduce substituents (e.g., fluorine at C9) .

- Bioactivity panels : Test analogs against M. tuberculosis, P. falciparum, and human cell lines (e.g., HepG2) for selectivity indices .

- QSAR modeling : Use molecular descriptors (logP, polar surface area) to predict activity trends .

How to address discrepancies in reported antimicrobial potency of harmonine across different studies?

Q. Contradiction Analysis

- Variable standardization : Control inoculum size, growth media, and harmonine solvent (DMSO vs. ethanol) .

- Interlaboratory validation : Share harmonine batches between labs to isolate methodological vs. compound-specific effects .

- Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.